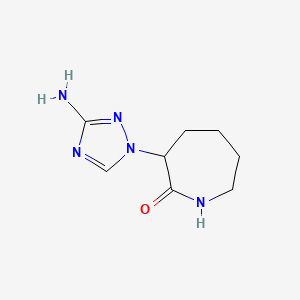
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one is a heterocyclic compound that contains both a triazole ring and an azepanone ring. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted triazole compounds.
Applications De Recherche Scientifique
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar enzyme inhibitory properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different side chains.
Uniqueness
3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one is unique due to its combination of the triazole ring and azepanone ring, which provides distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with molecular targets.
Propriétés
Formule moléculaire |
C8H13N5O |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
3-(3-amino-1,2,4-triazol-1-yl)azepan-2-one |
InChI |
InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14) |
Clé InChI |
CMONWOWSFYYXSC-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)C(C1)N2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



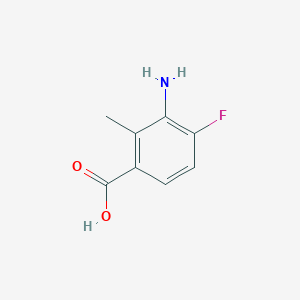
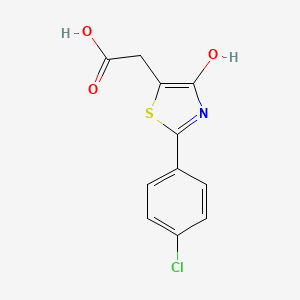
![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)
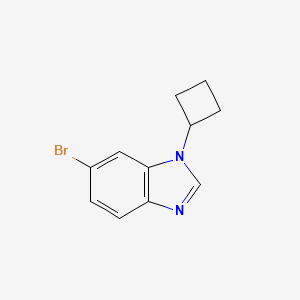
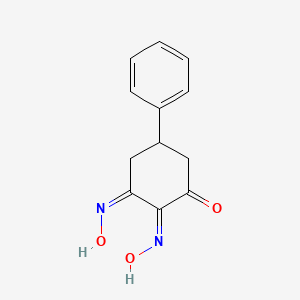
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)
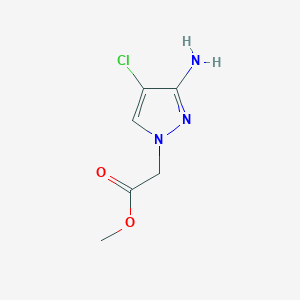
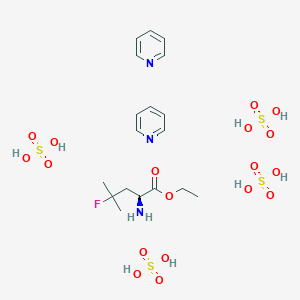
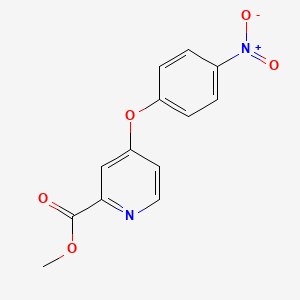
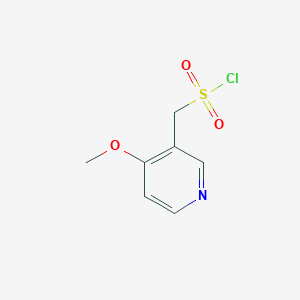
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)

